What is the chemical structure of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione
What is the chemical structure of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione: Structural Logic, Reactivity, and Bioconjugation Workflows
Executive Summary
In the landscape of modern drug development, targeted covalent inhibitors and bioconjugation linkers rely heavily on precisely tuned electrophiles. 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione (CAS RN: 438532-74-2)[1] is a highly specialized N-aryl maleimide derivative. While standard aliphatic maleimides are ubiquitous in thiol-ene click chemistry, the incorporation of a heavily substituted electron-withdrawing/donating aryl ring fundamentally alters the molecule's kinetic profile and post-conjugation stability.
This whitepaper deconstructs the chemical architecture of this compound, explains the causality behind its unique reactivity, and provides field-proven methodologies for its synthesis and application in stabilizing delicate bioconjugates such as Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals.
Structural Deconstruction & Chemical Logic
To understand the utility of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione, we must dissect its two primary structural domains: the electrophilic core and the electronic tuning moiety.
The Maleimide Core (1H-pyrrole-2,5-dione)
The 1H-pyrrole-2,5-dione ring is a cyclic imide containing a highly reactive α,β -unsaturated carbonyl system. It acts as a potent Michael acceptor. The inherent ring strain and the electron-withdrawing nature of the two adjacent carbonyl groups make the alkene highly susceptible to nucleophilic attack, particularly by the thiolate anions of cysteine residues in physiological conditions[2].
The Aryl Substituent (3-Chloro-2,5-dimethoxyphenyl)
The attachment of a 3-chloro-2,5-dimethoxyphenyl group to the imide nitrogen (N1) shifts the molecule from a standard cross-linker to a kinetically tuned probe.
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Electronic Effects: The N-aryl linkage draws electron density away from the maleimide core via inductive effects, which are further modulated by the meta-chloro substituent. This increases the electrophilicity of the double bond, resulting in reaction rates approximately 2.5 times faster than standard N-alkyl maleimides[2].
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Steric Tuning: The ortho-methoxy group (position 2) and meta-chloro group (position 3) induce a steric twist, forcing the phenyl ring out of coplanarity with the maleimide ring. This specific conformation exposes the imide carbonyls to rapid nucleophilic attack by water after the initial thiol conjugation.
Physicochemical Summary
| Property | Data / Value |
| Chemical Name | 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione |
| CAS Registry Number | 438532-74-2[1] |
| Molecular Formula | C12H10ClNO4 |
| Molecular Weight | ~267.66 g/mol |
| Core Scaffold | N-Aryl Maleimide |
| Primary Reactivity | Thiol-selective Michael Addition; Diels-Alder Dienophile |
| Post-Conjugation Trait | Rapid thiosuccinimide ring hydrolysis[2][3] |
The Causality of Conjugate Stability: Overcoming Retro-Michael Deconjugation
A critical failure point in ADC development is the premature release of the cytotoxic payload in blood plasma. Traditional N-alkyl maleimide-thiol conjugates form a thiosuccinimide intermediate that is prone to reversible retro-Michael addition . In the presence of highly abundant serum thiols (like human serum albumin or glutathione), the payload is transferred away from the targeting antibody, causing off-target toxicity[4][5].
The N-Aryl Advantage: 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione solves this via a self-validating stabilization mechanism. Once the initial thiol conjugation occurs, the electron-withdrawing N-aryl group makes the newly formed thiosuccinimide ring highly susceptible to spontaneous hydrolysis. The ring opens to form a stable, acyclic thio-succinamic acid. Because the ring is broken, the retro-Michael reaction is chemically impossible, rendering the bioconjugation strictly irreversible[2][3].
Logic flow of N-aryl maleimide bioconjugation and stabilization via rapid ring hydrolysis.
Experimental Methodologies
Synthesis Protocol: N-Aryl Maleimide Generation
The synthesis of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione follows a robust, two-step cyclodehydration pathway. This protocol ensures high chemo-selectivity and prevents the premature polymerization of the maleimide double bond[2][6].
Step 1: Acylation (Formation of Maleamic Acid)
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Preparation: Dissolve 1.0 equivalent of 3-chloro-2,5-dimethoxyaniline in anhydrous diethyl ether or THF under an argon atmosphere.
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Addition: Slowly add 1.05 equivalents of maleic anhydride dissolved in the same solvent dropwise at 0 °C to prevent exothermic degradation.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
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Isolation: The resulting N-(3-chloro-2,5-dimethoxyphenyl)maleamic acid will precipitate as a solid. Filter, wash with cold ether, and dry under a vacuum (Expected yield: 85-95%).
Step 2: Cyclodehydration (Ring Closure)
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Reagent Setup: Suspend the intermediate maleamic acid in acetic anhydride (acting as both solvent and dehydrating agent).
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Catalysis: Add 0.5 equivalents of anhydrous sodium acetate (NaOAc) to catalyze the intramolecular ring closure.
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Reflux: Heat the mixture to 80–90 °C for 2 hours. Caution: Do not exceed 100 °C to avoid degradation of the methoxy groups.
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Quenching & Extraction: Pour the cooled mixture over crushed ice to hydrolyze excess acetic anhydride. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Wash the organic layer with saturated NaHCO3 and brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc) to yield the pure 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione.
Two-step synthetic workflow for N-aryl maleimide generation via cyclodehydration.
Bioconjugation Protocol: Irreversible Thiol Labeling
To utilize this compound as a stable linker or probe for a cysteine-containing peptide/protein:
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Reduction: Treat the target protein (10–50 µM) with 10 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) in a degassed buffer (e.g., 100 mM Sodium Phosphate, 2 mM EDTA, pH 7.2) for 30 minutes at room temperature to reduce disulfide bonds[2][5].
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Conjugation: Dissolve the 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione in DMSO (stock solution). Add to the protein solution at a 5–10 molar excess. Ensure the final DMSO concentration remains below 5% v/v to prevent protein denaturation.
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Incubation: Incubate at room temperature for 1–2 hours. The N-aryl substitution ensures rapid kinetics[2].
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Hydrolysis Induction (Optional but Recommended): To force complete ring hydrolysis and guarantee irreversible conjugation, adjust the pH to 8.0–8.5 using 1M Tris base and incubate for an additional 12 hours at 37 °C[3].
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Purification: Remove excess small molecules via size-exclusion chromatography (SEC) or spin desalting columns.
Conclusion
1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione represents a sophisticated evolution of the classic maleimide cross-linker. By leveraging the electron-withdrawing properties and steric bulk of the 3-chloro-2,5-dimethoxyphenyl moiety, chemists can achieve bioconjugates that react faster and, crucially, self-stabilize via rapid ring hydrolysis. This structural logic provides a definitive solution to the instability issues that plague traditional N-alkyl maleimide linkages in therapeutic applications.
References
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation Source: MDPI (AppliedChem 2023, 3(2), 256-278) URL:[Link]
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From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Magnetic nanocatalyst for the synthesis of maleimide and phthalimide derivatives Source: Royal Society of Chemistry (RSC Advances, 2014) URL:[Link]
Sources
- 1. CAS:39900-81-7, 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione-毕得医药 [bidepharm.com]
- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic nanocatalyst for the synthesis of maleimide and phthalimide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C4RA09008J [pubs.rsc.org]
